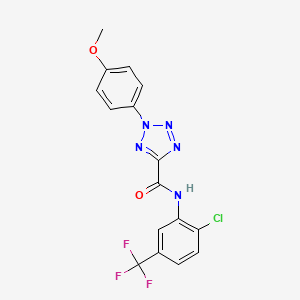

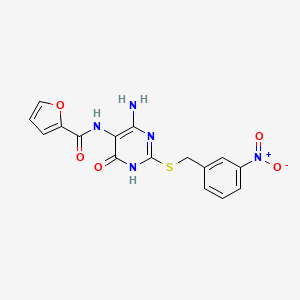

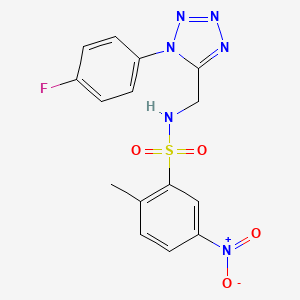

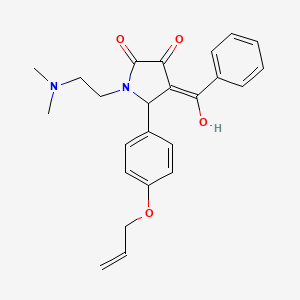

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O5S and its molecular weight is 387.37. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .

- The presence of a furan ring and a thioether group in the compound may contribute to its antibacterial activity. Investigations have focused on its ability to inhibit bacterial growth, especially against drug-resistant strains. Understanding its mode of action and optimizing its structure could lead to novel antibiotics .

- Some studies suggest that this compound exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. Researchers have investigated its potential for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- Given the urgent need for effective antiviral agents, scientists have explored the compound’s ability to inhibit viral replication. Preliminary results indicate activity against certain viruses, including herpes simplex virus and influenza. Further research is essential to validate these findings .

- The nitro group and furan moiety may confer neuroprotective effects. Studies have examined its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s is ongoing .

- The compound’s structure suggests interactions with metabolic pathways. Researchers have investigated its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. It could hold promise as a therapeutic agent for diabetes and obesity-related conditions .

- Beyond therapeutic applications, scientists have used this compound as a chemical probe in biological studies. Its unique features allow researchers to explore cellular processes, protein interactions, and enzymatic activities .

- The compound serves as a scaffold for designing novel derivatives. Medicinal chemists modify its functional groups to enhance specific properties (e.g., solubility, bioavailability, and target selectivity). These derivatives may lead to improved drugs in various therapeutic areas .

Anticancer Activity

Antibacterial Properties

Anti-inflammatory Effects

Antiviral Potential

Neuroprotective Properties

Metabolic Disorders

Chemical Biology Tools

Drug Design and Optimization

properties

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O5S/c17-13-12(18-14(22)11-5-2-6-26-11)15(23)20-16(19-13)27-8-9-3-1-4-10(7-9)21(24)25/h1-7H,8H2,(H,18,22)(H3,17,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDGQBSMELXONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)

![N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2386627.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)

![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)

}acetamide](/img/structure/B2386638.png)

![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)